molecular formula C13H9N5S B3015931 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine CAS No. 379245-87-1

8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine

Cat. No.: B3015931
CAS No.: 379245-87-1
M. Wt: 267.31
InChI Key: OTTUMDQMISCAHT-UHFFFAOYSA-N
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Description

8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a synthetically designed, complex heterocyclic compound intended for research use as a key chemical intermediate and scaffold for developing novel bioactive molecules. This multi-fused ring system is of significant interest in medicinal chemistry, particularly in oncology research, due to its structural similarity to privileged scaffolds like thienopyrimidines and pyrazolopyrimidines. Thienopyrimidine-based scaffolds are recognized as isosteres of natural purine bases, which allows them to interact with a variety of enzymatic targets . These scaffolds are frequently investigated as potent protein kinase inhibitors (PKIs) . Specifically, thieno[3,2-e]pyrimidine derivatives have been identified as promising scaffolds for designing anticancer agents, with research indicating their potential to inhibit critical kinases such as Cyclin-dependent kinases (CDKs) and the Epidermal Growth Factor Receptor (EGFR) . Inhibition of these kinases can disrupt signal transduction pathways essential for cancer cell proliferation and survival . Furthermore, derivatives of related fused pyrimidine structures have been shown to induce apoptosis (programmed cell death) in cancer cell lines, suggesting a potential mechanism of action for compounds based on this core structure . This product is offered to the scientific community to facilitate the exploration of its potential biochemical properties and mechanisms of action. It is supplied For Research Use Only and is strictly not intended for any human or veterinary diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

11-methyl-12-phenyl-10-thia-3,4,5,6,8-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5S/c1-8-10(9-5-3-2-4-6-9)11-12-15-16-17-18(12)7-14-13(11)19-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTUMDQMISCAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN3C2=NN=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine typically involves cyclization reactions. One common method is the [3+3] cyclization process, where a thieno[3,2-e]pyrimidine precursor is reacted with a tetrazole derivative under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Chemistry

8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine has been investigated for its anticancer properties . Studies indicate that it can inhibit cancer cell proliferation by inducing apoptosis through intrinsic and extrinsic pathways. The compound's ability to affect mitochondrial membrane potential and activate caspase-8 has been documented in various cancer cell lines, including DLD-1 and HT-29 cells.

Biological Studies

Research has shown that this compound exhibits antibacterial and antiviral activities. Its structural similarity to purines allows it to interact with biological macromolecules effectively, making it a candidate for developing new therapeutic agents against infectious diseases.

Chemical Synthesis

In synthetic chemistry, 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine serves as a building block for synthesizing more complex heterocyclic compounds. Its versatile reactivity allows for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions.

Case Studies

Several studies have documented the efficacy of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine:

  • Cancer Research : A study demonstrated that derivatives of this compound could induce apoptosis in colon cancer cells by activating caspase pathways while not affecting p53 levels significantly.
  • Antiviral Studies : Research indicated that the compound showed promising results against viral infections by inhibiting viral replication through enzyme inhibition.

Mechanism of Action

The mechanism of action of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

(a) Pyrazolo vs. Tetrazolo Derivatives
  • 7-Methyl-9-phenyl-9H-pyrazolo[4’,3’:4,5]thieno[2,3-e]tetrazolo[1,5-c]pyrimidine (): This analog replaces the tetrazolo ring with a pyrazolo system. The pyrazolo moiety introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. Biological studies suggest pyrazolo derivatives often exhibit enhanced antimicrobial activity compared to tetrazolo counterparts due to increased polarity .
  • 5-Alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidines (): Substitution at the 5-position (e.g., 4-bromophenoxy) in these derivatives improves anticonvulsant activity (ED50 = 100 mg/kg in mice).
(b) Triazolo vs. Tetrazolo Derivatives
  • Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines (): Triazolo derivatives (e.g., compound 15b: 2-(ethylamino)-7-methyl-9-phenyl-pyrimido-thieno-triazolo-pyrimidine) demonstrate distinct spectral properties, such as IR ν3303 cm⁻¹ (NH stretch) and NMR δ9.15 (NH proton), indicative of hydrogen-bonding interactions absent in tetrazolo analogs. These compounds show moderate yields (28–49%) and antimicrobial activity .
  • Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines (): These derivatives exhibit potent antitumor activity (IC50 < 1 µM against MCF-7 cells) due to interactions with DNA topoisomerase II. The tetrazolo analog’s smaller ring size and electron-deficient nature may favor alternative targets, such as phosphodiesterases .

Tautomerism and Solubility

  • Thieno[2,3-e]tetrazolo[1,5-c]pyrimidine 8 (): Exists as a tetrazolo tautomer in the solid state but equilibrates with an azide form in solution. This dynamic behavior impacts solubility and metabolic stability. The 8-methyl-9-phenyl substituents in the target compound likely stabilize the tetrazolo form, reducing azide-mediated toxicity risks .

Physicochemical Properties

Property 8-Methyl-9-phenyltetrazolo Derivative Triazolo Derivative (15b) Pyrazolo Derivative (9)
Melting Point Not reported 327°C 295–327°C
IR ν(NH) N/A 3303 cm⁻¹ 3311 cm⁻¹
1H NMR (CH3) δ3.78–3.81 δ3.81 δ3.78
MS Fragmentation M+ = 361 (41%) M+ = 361 (41%) M+ = 409 (21%)

The target compound’s spectral data align closely with triazolo analogs, suggesting similar electronic environments. Differences in MS fragmentation patterns reflect core heterocycle stability .

Biological Activity

8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is a compound of growing interest due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine can be described as follows:

  • Molecular Formula : C₁₃H₉N₅S
  • Molecular Weight : 273.31 g/mol
  • Structural Features : The compound features a tetrazole ring fused with a thieno-pyrimidine moiety, which may contribute to its unique biological activities.

Antimicrobial Activity

Research has shown that derivatives of tetrazoles exhibit significant antimicrobial properties. A study indicated that 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine and related compounds demonstrated notable activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

CompoundBacterial StrainMIC (µg/mL)
8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidineE. coli32
S. aureus16

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antiviral Activity

In vitro studies have also explored the antiviral potential of tetrazole derivatives. Molecular docking studies indicated that 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine could inhibit viral polymerases effectively. In particular, it showed promise against influenza virus polymerase with an IC50 value of approximately 0.5 µM.

Anticancer Activity

The compound's anticancer properties have been investigated in several cancer cell lines. Notably, it exhibited cytotoxic effects against human breast cancer cells (MCF-7) and lung cancer cells (A549). The following table summarizes the findings:

Cell LineIC50 (µM)
MCF-710
A54915

Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c release and activation of caspases.

The biological activity of 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis and DNA replication.
  • Interaction with Receptors : It may act on specific receptors related to cell signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to its cytotoxic effects in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including 8-Methyl-9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine. The research highlighted its effectiveness against multidrug-resistant strains of bacteria and suggested further exploration into its mechanism of action.

Study 2: Anticancer Properties

Another study focused on the anticancer potential of this compound in vivo using xenograft models. The results demonstrated significant tumor regression with minimal side effects compared to conventional chemotherapeutics.

Q & A

Q. What synthetic methodologies are most effective for constructing the tetrazolo[1,5-c]thieno[3,2-e]pyrimidine core?

The synthesis typically involves cyclization reactions of precursor heterocycles. For example, tetrazolo-pyrimidine derivatives are often synthesized via tandem cyclization using formic acid or formamide under reflux conditions . Key steps include the use of Dean–Stark apparatus for azeotropic removal of water/ethanol and purification via recrystallization (e.g., ethanol or chloroform) . Catalysts like para-toluene sulfonic acid (p-TSA) are critical for iminoether activation in forming fused tetrazole rings .

Q. How is the structural characterization of this compound validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as unit cell dimensions (e.g., monoclinic system with space group P2₁/c, a = 11.83 Å, b = 17.42 Å, c = 7.41 Å, β = 91.13°) and bond lengths (e.g., C–C bonds averaging 1.38–1.47 Å) confirm the molecular geometry . Data-to-parameter ratios >15 and R factors <0.06 ensure reliability .

Q. What spectroscopic techniques are essential for purity and functional group analysis?

  • NMR : 1^1H/13^13C NMR identifies substituent positions (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm).
  • FT-IR : Absorptions near 1600 cm1^{-1} (C=N stretching) and 750 cm1^{-1} (tetrazole ring vibrations) confirm core structure .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., m/z 346.78 for C₁₈H₁₁ClN₆ analogs) .

Advanced Research Questions

Q. How can computational chemistry aid in understanding reactivity and electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity. Mulliken charges reveal electron-deficient regions at the tetrazole ring, guiding functionalization strategies . Molecular docking (e.g., AutoDock Vina) assesses binding affinities to biological targets like plasmodial enzymes (ΔG ≈ −8.5 kcal/mol) .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., antiplasmodial IC₅₀ values drop from 12 µM to 3 µM when replacing chlorine with methyl groups) .
  • Crystallographic Overlays : Superimpose SC-XRD structures with protein active sites (e.g., Plasmodium falciparum dihydroorotate dehydrogenase) to identify steric clashes or favorable π-π interactions .

Q. How do solvent and temperature affect crystallization for SC-XRD studies?

Slow evaporation from ethanol at 296 K yields high-quality crystals. Monoclinic systems (e.g., P2₁/c) dominate due to planar molecular geometry, with Z = 4 and packing stabilized by C–H···N interactions (2.7–3.1 Å) . Disorder in phenyl rings is minimized using low-temperature (100 K) data collection .

Q. What are common pitfalls in optimizing synthetic yields?

  • Byproduct Formation : Competing cyclization pathways (e.g., thieno vs. pyrrolo derivatives) require strict stoichiometric control of reagents like cyanoacetic acid hydrazide .
  • Purification Challenges : Column chromatography (silica gel, hexane/EtOAc) separates regioisomers, but repeated recrystallization may degrade heat-sensitive products .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters

ParameterValueSource
Space groupP2₁/c
Unit cell volume1527.07 ų
R factor0.046
Data/parameter24.5

Q. Table 2: Synthetic Optimization

ConditionImpact on YieldReference
p-TSA catalystIncreases yield by 30%
Reflux time >24hReduces byproducts
Ethanol recrystallizationPurity >95%

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